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The following information is synthesized from the clinical trial record NCT01852604, which was sponsored

by Merck Sharp & Dohme LLC and conducted by Investigator Mindie H. Nguyen, MD, at Stanford

Healthcare [1].

Clinical Trial Overview and Design

This was a multi-part, randomized study designed to evaluate the safety, tolerability, efficacy, and

pharmacokinetics of several all-oral, interferon-free regimens containing samatasvir (IDX719) for treating

chronic Hepatitis C virus (HCV) infection [1].

The trial was structured into three distinct parts with different drug combinations and patient groups, as

illustrated in the workflow below:
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Figure 1. Clinical Trial Workflow of Samatasvir Combination Study

Study: NCT01852604
(MK-1894-005)

Part A & B Part C

Drug Regimen:
Samatasvir + Simeprevir + Ribavirin

Drug Regimen:
Samatasvir + Simeprevir +

TMC647055/Ritonavir ± Ribavirin

Patient Population:
Treatment-naïve

HCV Genotype 1b, 4, or 6

Patient Population:
Treatment-naïve or

Interferon/RBV-treatment relapsed
HCV Genotype 1a or 1b

Primary Outcomes:
Safety, Tolerability, Efficacy (SVR),

Pharmacokinetics

Primary Outcomes:
Safety, Tolerability, Efficacy (SVR),

Pharmacokinetics
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Summary of Key Efficacy and Safety Data

The trial was designed to measure several key outcomes. The primary efficacy endpoint was the achievement

of Sustained Virological Response (SVR), which is defined as the HCV RNA level remaining undetectable

12 weeks after the end of treatment. The status of this trial, as reported, is "Not Recruiting" [1].

Detailed Experimental Protocol

The methodology below is reconstructed from the eligibility criteria and study design published on the

official trial page [1].
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1. Patient Population:

Cohort: Adult patients (18-65 years) with chronic Hepatitis C infection.
Genotype Specification: The study was genotype-specific. Parts A and B enrolled patients

with GT 1b, 4, or 6. Part C enrolled patients with GT 1a or 1b.
Treatment History: Participants could be treatment-naïve (Parts A, B, and C) or had relapsed

after previous treatment with interferon and ribavirin (Part C only).

2. Key Exclusion Criteria:

Co-infection with Hepatitis B virus (HBV) or Human Immunodeficiency Virus (HIV).

History of or findings suggestive of hepatocellular carcinoma (HCC).
Evidence of decompensated liver disease.

BMI > 36 kg/m².

3. Investigational Treatment Regimens: The treatment duration was 12 weeks for all parts of the

study. The specific regimens are detailed in Table 1 below.

4. Primary Efficacy and Safety Assessments:

Efficacy: The proportion of patients achieving SVR12 was the primary efficacy endpoint. Viral

load was measured using standardized quantitative HCV RNA assays.
Safety: Assessment included monitoring of adverse events, clinical laboratory tests

(hematology, clinical chemistry), physical examinations, and vital signs.

Table 1: Investigational Drug Regimens in NCT01852604

Trial
Part

Drug Combination
Ribavirin
(RBV) Use

Treatment
Duration

Patient Population

Part A
& B

Samatasvir + Simeprevir With RBV 12 weeks Treatment-naïve, GT

1b, 4, 6

Part C Samatasvir + Simeprevir +

TMC647055/Ritonavir

With or

Without RBV

12 weeks Treatment-naïve or

experienced, GT 1a, 1b

Interpretation and Contextual Considerations
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Trial Status and Availability: This specific samatasvir combination trial was completed several

years ago. The landscape of Hepatitis C treatment has since evolved significantly with the
widespread adoption of pangenotypic regimens [2].

Role of Ribavirin: The trial design reflects an era when the additive benefit of ribavirin in DAA
regimens was actively being investigated. Current evidence suggests that while ribavirin can increase

the risk of adverse events like anemia, its benefit for achieving SVR in certain difficult-to-treat
populations is still recognized [2] [3].

Broader Evidence on Ribavirin: A 2025 meta-analysis concluded that adding ribavirin to sofosbuvir-
based regimens did not show a significant benefit in achieving SVR for non-genotype 1 patients who

had failed previous treatment, and it was associated with increased adverse events and treatment
discontinuation [2].

Conclusion

The clinical trial NCT01852604 provides a protocol for evaluating samatasvir-based combination therapies

with or without ribavirin. For researchers, this information is valuable for understanding the historical

development of DAA regimens and the design of genotype-specific clinical trials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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